molecular formula C20H24N2O2 B11030207 4,4,9-trimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

4,4,9-trimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11030207
M. Wt: 324.4 g/mol
InChI Key: GWFHPLUEYPASQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,9-Trimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound with a unique structure that combines a quinoline core with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,9-trimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction. This step often involves the use of piperidine and a suitable leaving group on the quinoline core.

    Final Assembly: The final step involves the introduction of the trimethyl groups and the formation of the pyrrolo ring. This can be achieved through a series of alkylation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4,4,9-trimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the piperidine moiety is particularly interesting due to its prevalence in many bioactive molecules.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, which are valuable in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of 4,4,9-trimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    4,4,9-Trimethyl-6-(morpholin-4-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Similar structure but with a morpholine ring instead of piperidine.

    4,4,9-Trimethyl-6-(pyrrolidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

The uniqueness of 4,4,9-trimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione lies in its specific combination of a quinoline core with a piperidine moiety. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the piperidine ring enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

5,11,11-trimethyl-9-(piperidin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C20H24N2O2/c1-13-7-8-15-14(12-21-9-5-4-6-10-21)11-20(2,3)22-17(15)16(13)18(23)19(22)24/h7-8,11H,4-6,9-10,12H2,1-3H3

InChI Key

GWFHPLUEYPASQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=C1)C(=CC(N3C(=O)C2=O)(C)C)CN4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.